molecular formula C16H12ClNO2 B14296419 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol CAS No. 114990-87-3

4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol

Cat. No.: B14296419
CAS No.: 114990-87-3
M. Wt: 285.72 g/mol
InChI Key: KFVXFZBACYWQDS-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is a novel synthetic benzoxazole derivative offered as a high-purity compound for research and development purposes. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and its presence in several pharmacologically active molecules . This particular compound features a 4-chloro substitution on the benzoxazole core, a modification often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . The 2-phenyl group and the unique 7-(prop-2-en-1-yl) substitution provide additional sites for structural diversification and interaction with enzyme active sites. Benzoxazole derivatives have demonstrated significant potential in anticancer research, acting through various mechanisms such as enzyme inhibition and induction of apoptosis . The structural features of this compound suggest it is a valuable intermediate for developing new therapeutic agents, particularly in the synthesis of molecules targeted against tyrosine kinases and other key oncological targets . Furthermore, the benzoxazole core is an isostere of nucleic acid bases like adenine and guanine, which allows its derivatives to interact readily with biological receptors in the human body, making them suitable for extensive pharmacological investigation . Researchers can utilize this compound as a key building block for constructing more complex molecules, such as those fused with heterocycles like triazoles or oxadiazoles, which have shown enhanced cytotoxic effects . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

CAS No.

114990-87-3

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

4-chloro-2-phenyl-7-prop-2-enyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C16H12ClNO2/c1-2-6-11-13(19)9-12(17)14-15(11)20-16(18-14)10-7-4-3-5-8-10/h2-5,7-9,19H,1,6H2

InChI Key

KFVXFZBACYWQDS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C2C(=C(C=C1O)Cl)N=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ortho-Hydroxy Precursors

The most widely reported method involves cyclocondensation of 5-chloro-2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with phenylnitrile oxide under acidic conditions.

Reaction Protocol

  • Step 1 : Dissolve 5-chloro-2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde (1.0 equiv) in anhydrous dichloromethane.
  • Step 2 : Add phenylnitrile oxide (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) as a catalyst.
  • Step 3 : Reflux at 60°C for 12 hours under nitrogen atmosphere.
  • Step 4 : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Yield : 68–74%.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the nitrile carbon, followed by cyclodehydration to form the oxazole ring. The allyl group’s electron-donating effect stabilizes intermediates, while chlorine directs electrophilic substitution to position 4.

Modular Assembly via Suzuki-Miyaura Coupling

A modular approach constructs the benzoxazole core before introducing substituents via cross-coupling.

Protocol

  • Step 1 : Synthesize 6-hydroxy-1,3-benzoxazole-7-boronic acid via borylation of 7-bromo-6-hydroxybenzoxazole using Pd(PPh₃)₄ and bis(pinacolato)diboron.
  • Step 2 : Perform Suzuki coupling with 4-chlorophenylboronic acid (1.5 equiv) in DMF/H₂O (3:1) at 100°C for 8 hours.
  • Step 3 : Introduce the allyl group via Heck coupling with allyl bromide (1.2 equiv) and Pd(OAc)₂ in triethylamine.

Yield : 52–60% over three steps.

Advantages :

  • Enables late-stage diversification of substituents.
  • Compatible with sensitive functional groups due to mild conditions.

Green Chemistry Approaches

Aqueous-Mediated Cyclization

Recent efforts replace organic solvents with water to improve sustainability.

Protocol

  • Step 1 : Mix 5-chloro-2-hydroxy-3-allylbenzaldehyde (1.0 equiv) and benzoyl chloride (1.1 equiv) in water.
  • Step 2 : Add K₂CO₃ (2.0 equiv) and tetrabutylammonium bromide (0.2 equiv) as a phase-transfer catalyst.
  • Step 3 : Stir at 50°C for 6 hours, extract with ethyl acetate, and crystallize from ethanol.

Yield : 70–76%.

Environmental Impact :

  • Reduces organic waste by 40% compared to traditional methods.
  • Energy consumption decreases by 25% due to lower reaction temperatures.

Advanced Catalytic Systems

Continuous Flow Hydrogenation

Nitro intermediates in benzoxazole synthesis are efficiently reduced using continuous flow systems.

Protocol

Parameter Value
Reactor Volume 3 mL
Catalyst 5% Pd/C (0.34 mol %)
Substrate Nitro precursor (12)
Hydrogen Source HCO₂NH₄ (3 equiv)
Flow Rate 1.5 mL/min
Temperature 25°C
Yield 95%

This method achieves near-quantitative conversion in 2.5 hours, surpassing batch reactor efficiency by 30%.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The chlorine atom’s strong directing effect often leads to over-halogenation. Solutions include:

  • Low-Temperature Halogenation : Performing chlorination at −10°C with N-chlorosuccinimide reduces di-substitution to <5%.
  • Protective Group Strategies : Temporarily masking the hydroxyl group as a silyl ether prevents unwanted side reactions.

Purification Difficulties

The compound’s low solubility in nonpolar solvents complicates isolation. Solutions:

  • Crystallization Optimization : Using ethyl acetate/hexane (1:5) yields 85% pure product after two recrystallizations.
  • Chromatography Alternatives : Flash chromatography with gradient elution (hexane → ethyl acetate) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Substituent Effects

  • Prop-2-en-1-yl Group : The allyl moiety in both benzoxazole and thiazole derivatives (e.g., ) contributes to hydrophobic interactions and conformational flexibility. Docking studies in suggest this group enhances binding affinity to targets like angiotensin II receptors.
  • Chloro vs. Methoxy Groups: Substitution at position 4 (Cl in the target vs.

Pharmacological and Structural Comparisons

Table 1: Key Properties of Target Compound and Analogs

Property Target Benzoxazole Thiazol-2-imine () Thiourea Derivative ()
Core Structure Benzoxazole Thiazole Thiourea-linked thienoimidazole
Key Substituents Cl, Ph, OH, allyl Methoxy, Ph, allyl Allyl, tetrahydronaphthalene
Hydrogen Bonding O-H (donor), Cl (acceptor) N-H (donor), S (acceptor) N-H···S (C(4) chains)
Docking Affinity* Not reported High (scoring functions: -9.5 kcal Not applicable
Pharmacological Effect Hypothesized antihypertensive Confirmed antihypertensive Not reported

*Docking data from (angiotensin II receptor).

Crystal Packing and Hydrogen Bonding

  • Target Compound : The hydroxyl and chloro groups may participate in O-H···O or O-H···Cl hydrogen bonds, fostering stable crystal lattices. This contrasts with ’s thiourea derivative, where N-H···S bonds form C(4) chains .
  • Planarity and Symmetry : The near-planar structure of the target (inferred from benzoxazole rigidity) aligns with ’s observations but may lack screw-axis symmetry due to differing substituent bulk.

Biological Activity

4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can be represented as follows:

C16H14ClN2O\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{2}\text{O}

Antibacterial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antibacterial activity. In a study screening several compounds, it was found that certain derivatives displayed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

CompoundMIC (μg/mL)Bacteria Targeted
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-olTBDBacillus subtilis
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that while some compounds were effective at inhibiting bacterial growth, further research is necessary to determine the specific efficacy of 4-Chloro-2-phenyl derivatives against various strains.

Antifungal Activity

The antifungal properties of benzoxazole derivatives have also been explored. In particular, compounds have shown effectiveness against pathogens like Candida albicans.

Table 2: Antifungal Activity of Benzoxazole Derivatives

CompoundMIC (μg/mL)Fungal Targeted
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-olTBDCandida albicans
Compound C16Aspergillus niger
Compound D32Candida glabrata

The results suggest that while some derivatives are potent antifungal agents, the specific activity of the compound remains to be fully characterized.

Anticancer Activity

The anticancer potential of benzoxazole derivatives is particularly promising. Studies have indicated that these compounds can exert cytotoxic effects on various cancer cell lines including breast (MCF7), lung (A549), and liver (HepG2) cancer cells.

Table 3: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

CompoundIC50 (μM)Cancer Cell Line
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-olTBDMCF7
Compound E5A549
Compound F10HepG2

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's potential as an anticancer agent is supported by its selective toxicity towards cancer cells compared to normal cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents can significantly alter their pharmacological profiles. For instance, the presence of electron-donating groups has been correlated with increased antibacterial and anticancer activities.

Case Studies

Several studies highlight the biological efficacy of benzoxazole derivatives:

  • Study on Antimicrobial Properties : A comprehensive screening demonstrated that certain benzoxazole derivatives exhibited selective action against Gram-positive bacteria and fungi. The study emphasized the need for further modification to enhance efficacy against Gram-negative strains .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that certain benzoxazole compounds showed significant cytotoxic effects. The findings suggest a potential pathway for developing new anticancer therapies based on structural modifications .

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